molecular formula C10H12I2O B3056999 Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo- CAS No. 75908-75-7

Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo-

Cat. No. B3056999
CAS RN: 75908-75-7
M. Wt: 402.01 g/mol
InChI Key: CZMBOODZJMDOJH-UHFFFAOYSA-N
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Description

Phenol, 4-(1,1-dimethylethyl)-, also known as 4-tert-butylphenol, is a type of phenol. It has the molecular formula C10H14O and a molar mass of 150.221 . It’s often a major component of volatile or essential oils .


Molecular Structure Analysis

The molecular structure of Phenol, 4-(1,1-dimethylethyl)- can be analyzed using various techniques. For instance, the 3D structure of similar compounds can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

Phenol, 4-(1,1-dimethylethyl)- has several physical and chemical properties. For instance, it has a critical density and its density (Liquid in equilibrium with Gas) varies as a function of temperature from 372.7 K to 741 K .

Scientific Research Applications

Mechanism of Action

Phenol, 2,4-bis(1,1-dimethylethyl)-, a related compound, has been found to effectively attach with the active site of mitochondrial F1F0 Adenosine triphosphate synthase enzymes of Pithomyces atro-olivaceous, thereby inhibiting the growth of the pathogen .

Safety and Hazards

Phenol, 4-(1,1-dimethylethyl)- is considered hazardous. It causes skin irritation and serious eye damage. It is also suspected of damaging fertility . Therefore, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The future directions of research on Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo- could involve further investigation into its bioactivities and natural sources. It’s not clear why organisms produce autotoxic 2,4-DTBP and its analogs, and this could be an interesting area of study .

properties

IUPAC Name

4-tert-butyl-2,6-diiodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12I2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMBOODZJMDOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)I)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12I2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436802
Record name Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-2,6-diiodophenol

CAS RN

75908-75-7
Record name Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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